

Technical Guide: Physicochemical Properties of 1-Cyclohexyl-2-methyl-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexyl-2-methyl-2-propanol

Cat. No.: B1616930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Cyclohexyl-2-methyl-2-propanol**, a tertiary alcohol with potential applications in synthetic chemistry and drug development. The information is presented to facilitate research and development activities, with a focus on structured data, experimental context, and logical relationships.

Core Physical and Chemical Properties

The fundamental physicochemical properties of **1-Cyclohexyl-2-methyl-2-propanol** are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O	[1][2]
Molecular Weight	156.27 g/mol	[1]
Boiling Point	205.9 °C at 760 mmHg	[3]
Melting Point	Not experimentally determined in reviewed literature.	
Density	0.895 g/cm ³	
Refractive Index	1.459	[3]
Flash Point	85.6 °C	[3]

Computed and Solubility Properties

Property	Value	Source
Water Solubility	$\log_{10}(S) = -3.04$ (S in mol/L)	[4]
(calculated: ~0.00091 mol/L or ~0.142 g/L)		
LogP (Octanol-Water Partition Coefficient)	3.3	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	[3]
Topological Polar Surface Area	20.2 Å ²	[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline protocols for the synthesis of **1-Cyclohexyl-2-methyl-2-propanol** and the determination of its key physical properties.

Synthesis of 1-Cyclohexyl-2-methyl-2-propanol via Grignard Reaction

This protocol is adapted from established Grignard synthesis procedures for tertiary alcohols.

Objective: To synthesize **1-Cyclohexyl-2-methyl-2-propanol** from cyclohexyl magnesium bromide and acetone.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether
- Bromocyclohexane
- Acetone (anhydrous)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser, drying tube)

Procedure:

- Preparation of Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
 - Add a small portion of anhydrous diethyl ether.
 - Slowly add a solution of bromocyclohexane in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and the gentle refluxing of the ether indicate

the initiation of the reaction.

- Once the reaction has started, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclohexyl magnesium bromide.
- Reaction with Acetone:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of anhydrous acetone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate will form.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
 - The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Cyclohexyl-2-methyl-2-propanol**.

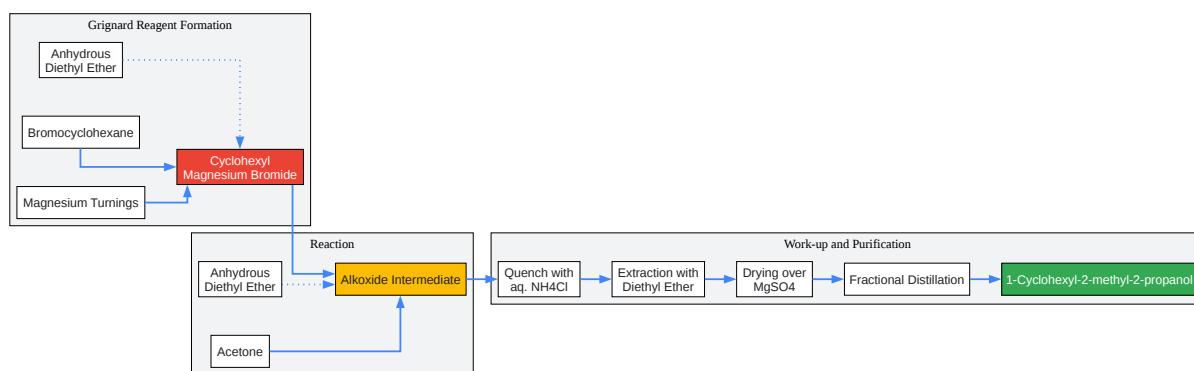
Determination of Physical Properties

The following are general protocols for the determination of key physical properties of tertiary alcohols like **1-Cyclohexyl-2-methyl-2-propanol**.

Melting Point Determination:

- A small, dry sample of the crystalline solid is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Boiling Point Determination:


- A small volume of the liquid is placed in a distillation flask with a few boiling chips.
- The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.
- The liquid is heated to a steady boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

Density Determination:

- A known volume of the liquid is accurately weighed using a pycnometer or a calibrated volumetric flask.
- The density is calculated by dividing the mass of the liquid by its volume.

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Cyclohexyl-2-methyl-2-propanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexyl-2-methyl-2-propanol | C10H20O | CID 138531 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. chemeo.com [chemeo.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Cyclohexyl-2-methyl-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616930#1-cyclohexyl-2-methyl-2-propanol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com